molecular formula C20H20N2O4 B2744738 methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate CAS No. 1448034-85-2

methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate

Cat. No. B2744738
M. Wt: 352.39
InChI Key: AEOOXVJPKNBUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate” is a complex organic compound . It contains a total of 48 bonds, including 28 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . It includes a five-membered ring and two six-membered rings, as well as an ester, a secondary amide, and a hydroxyl group .

Scientific Research Applications

  • Pressure-Induced Phase Transition in Crystal Engineering : A study by Johnstone et al. (2010) discusses the use of pressure as a tool in crystal engineering. It focuses on the pressure-induced transformation of a high-Z' structure compound, providing insights into the conformational stability under different pressures.

  • Physico-Chemical Properties of Beta-Adrenolytics : Research by Stankovicová et al. (2014) investigates the physico-chemical properties of compounds with potential beta-adrenolytic activity. This includes the study of their lipophilicity, surface activity, and adsorbability, which are essential for understanding the relationship between their structure and biological activity.

  • Aromatic Acid Degradation in Pseudomonas putida : The paper by Cowles et al. (2000) explores the degradation of aromatic acids, including benzoate and methylbenzoate, in Pseudomonas putida. The study focuses on the regulatory mechanisms of these degradation pathways, contributing to a better understanding of microbial metabolism.

  • Structural Studies on Bio-active Compounds : A study by Chopra & Schwalbe (1991) examines the crystal structure and molecular modeling of bio-active compounds. This research provides insights into the structural aspects of similar compounds and their stability under various conditions.

  • Synthesis of Vinca Alkaloids and Related Compounds : Research by Kalaus et al. (1993) focuses on the synthesis of vinca alkaloids, which are important in medicinal chemistry. The paper details the synthetic pathways and structural analysis of these compounds.

  • Synthesis and Biological Activity of Antineoplastic and Antifilarial Agents : A paper by Ram et al. (1992) presents the synthesis and evaluation of certain benzimidazole-2-carbamates for their potential antineoplastic and antifilarial activities. This study contributes to the development of new therapeutic agents.

properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-22-12-16(15-5-3-4-6-17(15)22)18(23)11-21-19(24)13-7-9-14(10-8-13)20(25)26-2/h3-10,12,18,23H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOXVJPKNBUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate

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